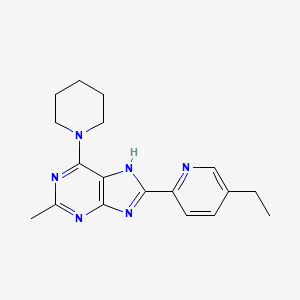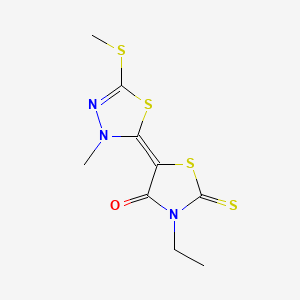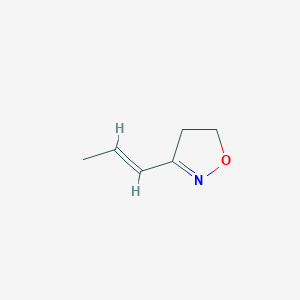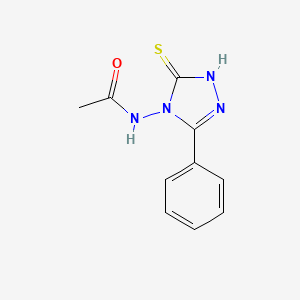
N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide is a compound that features a pyrrolidine ring attached to a nitro-substituted phenyl group, with an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide typically involves the following steps:
Nitration: The nitration of a suitable phenyl precursor to introduce the nitro group.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying the effects of nitro and pyrrolidine groups on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyrrolidine ring can enhance the compound’s binding affinity to specific proteins or receptors, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(Pyrrolidin-1-yl)phenyl)acetamide: Similar structure but lacks the nitro group.
N-(3-Nitro-4-(morpholin-1-yl)phenyl)acetamide: Similar structure but with a morpholine ring instead of pyrrolidine.
N-(3-Nitro-4-(piperidin-1-yl)phenyl)acetamide: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness
N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide is unique due to the presence of both the nitro group and the pyrrolidine ring, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
5367-38-4 |
|---|---|
Formule moléculaire |
C12H15N3O3 |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
N-(3-nitro-4-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C12H15N3O3/c1-9(16)13-10-4-5-11(12(8-10)15(17)18)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,13,16) |
Clé InChI |
UTPLZMZXGBGQGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12913598.png)
![3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12913601.png)
![(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12913611.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)



![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)






